![molecular formula C11H10F3N B2833886 3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287316-39-4](/img/structure/B2833886.png)
3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
“3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine” is a chemical compound with the molecular formula C11H10F3N . It has a molecular weight of 213.199 Da and a monoisotopic mass of 213.076538 Da . This compound is also known as 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine .
Synthesis Analysis
The synthesis of similar compounds, such as fluoro-bicyclo[1.1.1]pentanes, has been developed over the past 20 years . The synthesis involves the use of imine photochemistry . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . The synthesis of “3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine” could potentially follow a similar method.Molecular Structure Analysis
The molecular structure of “3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine” consists of a bicyclo[1.1.1]pentane core with a trifluorophenyl group attached . The bicyclo[1.1.1]pentane motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .properties
IUPAC Name |
3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c12-7-2-9(14)8(13)1-6(7)10-3-11(15,4-10)5-10/h1-2H,3-5,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGPGMGSUCOAGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC(=C(C=C3F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine |
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